

# Unveiling 2-Iodo-5-methoxyaniline: A Historical and Technical Overview

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## Compound of Interest

Compound Name: 2-Iodo-5-methoxyaniline

Cat. No.: B114526

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For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This in-depth guide provides a historical overview of the discovery and synthesis of **2-Iodo-5-methoxyaniline**, a compound of significant interest in contemporary organic synthesis.

## A Molecule of Modern Importance with an Obscure Past

**2-Iodo-5-methoxyaniline**, a substituted aniline derivative, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its utility is demonstrated in the synthesis of compounds such as the protease inhibitor BILN 2061 and the natural product Spirotryprostatin A. While its applications in modern chemistry are documented, the specific historical details of its initial discovery and first reported synthesis remain surprisingly elusive in readily available scientific literature. Early chemical archives, such as the comprehensive Beilstein database which covers literature from 1771, would likely hold the key to pinpointing its first appearance, but direct access to these historical records is often limited.

## Evolution of Synthesis: From Classical Reactions to Modern Efficiency

While the original synthesis is not definitively documented in accessible records, the historical context of organic chemistry allows for an educated inference of the methods likely employed

for its initial preparation. In the late 19th and early 20th centuries, the synthesis of such a compound would have likely involved one of two primary strategies:

- **Diazotization and Sandmeyer-type Reaction:** A plausible and common method would have been the diazotization of 3-methoxyaniline (m-anisidine) followed by a reaction with an iodide salt, such as potassium iodide. This classical transformation was a staple for introducing iodine into an aromatic ring.
- **Direct Iodination:** Alternatively, the direct iodination of 3-methoxyaniline using molecular iodine and a suitable activating agent or catalyst would have been another potential route.

In contemporary organic synthesis, more refined and efficient methods have been developed. A notable modern approach involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids. This method provides a practical and high-yielding route to a variety of 2-iodoanilines, including **2-Iodo-5-methoxyaniline**.

## Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **2-Iodo-5-methoxyaniline**, compiled from modern synthetic reports.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> INO
Molecular Weight	249.05 g/mol
Appearance	Yellow solid
Melting Point	40 °C
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	7.48 (d, J = 8.8 Hz, 1H), 6.42 (dd, J <sub>1</sub> = 8.8 Hz, J <sub>2</sub> = 2.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 4.07 (s, 2H), 3.74 (s, 3H)
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> ) δ (ppm)	161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4
HRMS (ESI)	calcd for [C <sub>7</sub> H <sub>8</sub> INO+H] <sup>+</sup> 249.9729, found 249.9720

# Experimental Protocols: A Modern Synthetic Approach

The following provides a detailed methodology for a contemporary synthesis of **2-Iodo-5-methoxyaniline** via decarboxylative iodination, as a representative example of modern techniques.

Synthesis of **2-Iodo-5-methoxyaniline** from 2-Amino-5-methoxybenzoic Acid

Materials:

- 2-Amino-5-methoxybenzoic acid
- Iodine ( $I_2$ )
- Potassium iodide (KI)
- Acetonitrile ( $CH_3CN$ )
- Ethyl acetate
- Petroleum ether

Procedure:

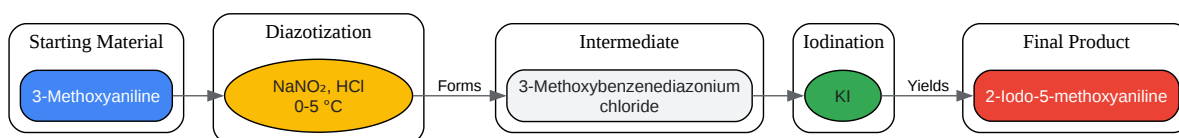
- To a reaction vessel, add 2-amino-5-methoxybenzoic acid (1.0 mmol), iodine (0.5 equiv.), and potassium iodide (0.6 equiv.).
- Add 10 mL of acetonitrile to the mixture.
- The reaction mixture is then subjected to the specific conditions of the decarboxylative iodination protocol (e.g., heating, irradiation).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is purified by flash chromatography on silica gel.

Purification:

- Technique: Flash column chromatography.
- Stationary Phase: Silica gel.
- Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).
- The fractions containing the desired product are collected and the solvent is evaporated to yield **2-Iodo-5-methoxyaniline** as a yellow solid.

## Visualizing the Synthetic Pathway

The following diagram illustrates a plausible historical synthetic route to **2-Iodo-5-methoxyaniline**.



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Caption: Plausible historical synthesis of **2-Iodo-5-methoxyaniline**.

In conclusion, while the precise moment of its discovery remains to be definitively unearthed from the annals of chemical history, the synthetic pathways to **2-Iodo-5-methoxyaniline** have evolved, reflecting the advancements in organic chemistry. Its continued relevance in the synthesis of complex and medically important molecules underscores its significance as a key chemical intermediate.

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